Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[45]decan-7-yl)acetate is an organic compound with the molecular formula C12H20O5 It is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate typically involves the reaction of ethyl bromoacetate with a suitable spirocyclic precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate
- Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
- Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate
Uniqueness
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and ester functional groups.
Properties
Molecular Formula |
C12H20O5 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 2-(7-hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate |
InChI |
InChI=1S/C12H20O5/c1-2-15-10(13)8-11(14)4-3-5-12(9-11)16-6-7-17-12/h14H,2-9H2,1H3 |
InChI Key |
DHCJSXUJISOUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCC2(C1)OCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.